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molecular formula C15H18N2O3 B8311221 Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate

Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate

Cat. No. B8311221
M. Wt: 274.31 g/mol
InChI Key: JGWWYTRUHAQRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

A solution of [2-(5-ethyl-oxazol-2-yl)-ethyl]-carbamic acid benzyl ester (step 3) (0.41 g, 1.49 mmol), 2M HCl (0.75 ml) in ethanol (40 ml) is stirred under hydrogen in the presence of 10% Pd on carbon (0.041 g) for 5 hours. The reaction mixture is filtered and concentrated in vacuo to yield the titled compound.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.041 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][C:13]1[O:14][C:15]([CH2:18][CH3:19])=[CH:16][N:17]=1)C1C=CC=CC=1.Cl>C(O)C.[Pd]>[CH2:18]([C:15]1[O:14][C:13]([CH2:12][CH2:11][NH2:10])=[N:17][CH:16]=1)[CH3:19]

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCC=1OC(=CN1)CC)=O
Name
Quantity
0.75 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.041 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CN=C(O1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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